
Cyclobutyl-(3-isopropylphenyl)-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclobutyl halide with a 3-isopropylphenylamine, or vice versa. The exact method would depend on the specific halide and amine used, as well as the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the cyclobutyl, 3-isopropylphenyl, and amine groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The presence of the phenyl and cyclobutyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the cyclobutyl, 3-isopropylphenyl, and amine groups .Aplicaciones Científicas De Investigación
Catalytic Applications
Cyclobutyl compounds have been instrumental in catalysis. For instance, a diphosphinidenecyclobutene ligand was utilized in copper-catalyzed amination reactions of aryl halides, leading to the efficient formation of secondary or tertiary amines (Gajare et al., 2004). Similarly, cyclobutane derivatives were synthesized through intramolecular amination, indicating the cyclobutane ring's utility in complex organic syntheses (Skvorcova et al., 2017).
Pharmacological Applications
Cyclobutyl-containing compounds have found applications in drug design. For example, novel 3-aminocyclobut-2-en-1-ones, derived from cyclobuta-1,3-diones, showed promising results as potent antagonists of VLA-4, indicating their potential in therapeutic applications (Brand et al., 2003). Additionally, cyclobutyl fragments are increasingly being used in the field of drug design due to their unique structure, contributing to the development of various therapeutic drugs, including anticancer, nervous system drugs, and antiviral drugs (Ren et al., 2022).
Organic Synthesis
Cyclobutyl compounds have been valuable in organic synthesis. A four-component reaction involving cyclobutanone and dibenzylamine led to the creation of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives, showcasing the versatility of cyclobutyl compounds in synthesizing complex organic molecules (Shajari et al., 2012).
Antimicrobial Activity
Cyclobutyl-based compounds have shown significant antimicrobial activity. For instance, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds exhibited high activity against multidrug-resistant Mycobacterium tuberculosis, demonstrating the potential of cyclobutyl compounds in addressing antibiotic resistance (Sriram et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclobutyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-3-8-13(9-11)14-12-6-4-7-12/h3,5,8-10,12,14H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESQCWLBIOTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-3-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




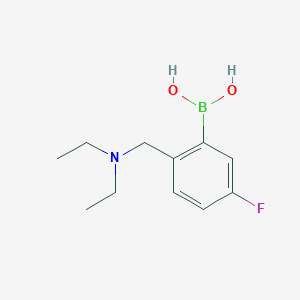
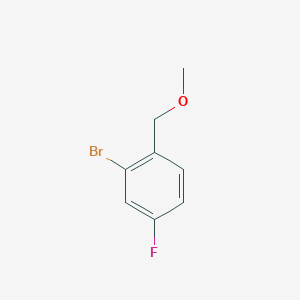
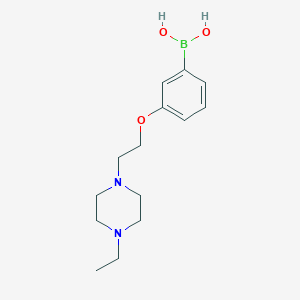

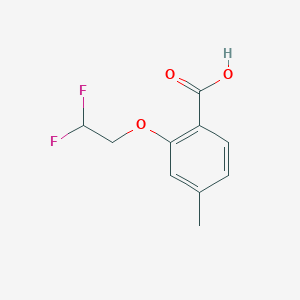
![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)

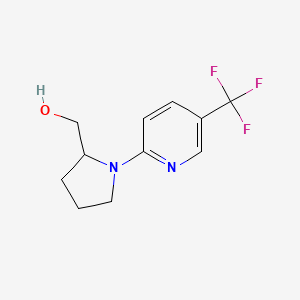

![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)

amine](/img/structure/B1398966.png)
amine](/img/structure/B1398967.png)